molecular formula C8H9FN2O B13884234 N-(2-Amino-6-fluorophenyl)acetamide CAS No. 18645-85-7

N-(2-Amino-6-fluorophenyl)acetamide

Cat. No.: B13884234
CAS No.: 18645-85-7
M. Wt: 168.17 g/mol
InChI Key: DLNCZTUNEBLKRP-UHFFFAOYSA-N
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Description

N-(2-Amino-6-fluorophenyl)acetamide is an acetamide derivative featuring a fluorinated aromatic ring with an amino group at the 2-position and a fluorine atom at the 6-position. Its molecular formula is C₈H₈FN₂O (molecular weight: 166.16 g/mol).

Properties

CAS No.

18645-85-7

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

N-(2-amino-6-fluorophenyl)acetamide

InChI

InChI=1S/C8H9FN2O/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

DLNCZTUNEBLKRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-6-fluorophenyl)acetamide typically involves the reaction of 2-amino-6-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Amino-6-fluoroaniline+Acetic anhydrideThis compound+Acetic acid\text{2-Amino-6-fluoroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Amino-6-fluoroaniline+Acetic anhydride→this compound+Acetic acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation of the reactants. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(2-Amino-6-fluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in the study of enzyme interactions and protein binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The fluorine atom in the compound enhances its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Potential Applications
This compound C₈H₈FN₂O 166.16 2-amino, 6-fluoro Moderate (inferred) Pharmaceutical intermediate
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 158.24 6-aminohexyl chain High (water, ethanol) Surface modification, drug delivery
2-Amino-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide C₉H₈ClF₃N₂O 252.62 2-chloro, 6-CF₃, 2-amino Low (organic solvents) CNS-targeting drugs
N-(2-Amino-4-fluoro-6-methylphenyl)acetamide C₉H₁₁FN₂O 182.20 2-amino, 4-fluoro, 6-methyl Moderate Bioactive molecule research

Research Findings and Implications

  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) enhance resistance to oxidative metabolism compared to fluorine .
  • Solubility Trends : Aliphatic chains () improve water solubility, while aromatic and halogenated derivatives favor lipid membranes .
  • Therapeutic Potential: Heterocyclic derivatives () show promise in targeted therapies, whereas simpler acetamides may serve as synthetic intermediates .

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